3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate
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Description
The compound “3’-(Methylanthraniloyl)-2’-deoxy-guanosine diphosphate” is a nucleotide analog. It is modified on the ribose moiety and has a compact MANT fluorophore attached to it . This compact nature of the MANT fluorophore and its attachment position results in nucleotide analogs that induce minimal perturbation of nucleotide-protein interactions . Because MANT fluorescence is sensitive to the environment of the fluorophore, nucleotide-protein interactions may be directly detectable . MANT nucleotides are valuable probes of the structure and enzymatic activity of nucleotide-binding proteins .
Molecular Structure Analysis
The molecular structure of “3’-(Methylanthraniloyl)-2’-deoxy-guanosine diphosphate” is characterized by a compact MANT fluorophore attached to the ribose moiety . This compact nature and the position of attachment result in nucleotide analogs that induce minimal perturbation of nucleotide-protein interactions .Mechanism of Action
Safety and Hazards
The safety data sheet for “2’-Deoxy-3’-O-(N’-methylanthraniloyl)guanosine-5’-O-diphosphate (sodium salt)” indicates that no special measures are required for handling this compound . It’s not classified according to the Globally Harmonized System (GHS), and it doesn’t have any hazard pictograms, signal words, or hazard statements . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . The product generally does not irritate the skin .
properties
IUPAC Name |
[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O11P2/c1-20-10-5-3-2-4-9(10)14(25)18(27)6-12(24-8-21-13-15(24)22-17(19)23-16(13)26)34-11(18)7-33-37(31,32)35-36(28,29)30/h2-5,8,11-12,20,27H,6-7H2,1H3,(H,31,32)(H2,28,29,30)(H3,19,22,23,26)/t11-,12+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYESMHPKEAD-SOZUMNATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)C2(CC(OC2COP(=O)(O)OP(=O)(O)O)N3C=NC4=C3N=C(NC4=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)[C@@]2(C[C@H](O[C@@H]2COP(=O)(O)OP(=O)(O)O)N3C=NC4=C3N=C(NC4=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155543 |
Source
|
Record name | 3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127383-33-9 |
Source
|
Record name | 3'-(Methylanthraniloyl)-2'-deoxy-guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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